molecular formula C21H21NO4 B11816100 (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid

(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid

Cat. No.: B11816100
M. Wt: 351.4 g/mol
InChI Key: UZAANVFMPWVILR-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, which is often a pyrrolidine derivative.

    Protection: The amino group of the pyrrolidine derivative is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the pyrrolidine derivative with Fmoc-Cl in the presence of a base such as triethylamine.

    Carboxylation: The protected pyrrolidine derivative is then carboxylated to introduce the carboxylic acid group. This step may involve the use of carbon dioxide or other carboxylating agents under specific reaction conditions.

Industrial Production Methods

Industrial production of (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Substitution: Reagents such as alcohols or amines in the presence of coupling agents like EDCI or DCC are used for ester or amide formation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Esters and Amides: Substitution reactions produce esters or amides, depending on the reagents used.

Scientific Research Applications

(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

    Biological Studies: It is employed in studies involving protein-protein interactions and enzyme kinetics.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing for further functionalization or biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid: Similar in structure but with a hydroxybutanoic acid backbone.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid: Contains a tert-butoxycarbonyl group instead of a methyl group.

Uniqueness

(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its structure allows for selective reactions and high stability during the synthesis process.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C21H21NO4/c1-13-10-22(11-18(13)20(23)24)21(25)26-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,18-/m0/s1

InChI Key

UZAANVFMPWVILR-UGSOOPFHSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.